METHYL 2-{2-[(4,6-DIAMINOPYRIMIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE
Overview
Description
Methyl 2-{2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring, a sulfanyl group, and a benzoate ester. Its chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamido}benzoate typically involves multiple steps, starting with the preparation of the pyrimidine derivative. The process includes:
Formation of the Pyrimidine Ring: This step involves the reaction of appropriate amines with carbonyl compounds under acidic or basic conditions to form the pyrimidine ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine derivative.
Acylation Reaction: The acetamido group is introduced via an acylation reaction, typically using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamido}benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups in the pyrimidine ring can be reduced to amines using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, hydrogen gas with a catalyst
Substitution: Halides, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-{2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamido}benzoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-{2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biochemical pathways. The sulfanyl group and the pyrimidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfometuron-methyl: A sulfonylurea herbicide with a similar pyrimidine structure.
Bensulfuron-methyl: Another sulfonylurea herbicide with comparable structural features.
Uniqueness
Methyl 2-{2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamido}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
methyl 2-[[2-(4,6-diaminopyrimidin-2-yl)sulfanylacetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-22-13(21)8-4-2-3-5-9(8)17-12(20)7-23-14-18-10(15)6-11(16)19-14/h2-6H,7H2,1H3,(H,17,20)(H4,15,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOXUGRAIRXBQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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